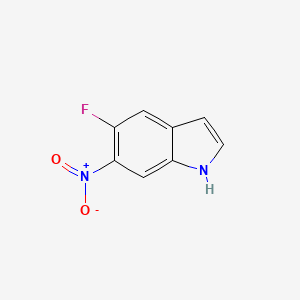

5-fluoro-6-nitro-1H-indole

Description

Significance of Functionalized Indole (B1671886) Scaffolds in Advanced Synthetic Methodologies

Functionalized indole scaffolds are of paramount importance in the development of advanced synthetic methodologies. The indole core, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold found in a multitude of natural products and pharmaceuticals. northeastern.edursc.org The introduction of various functional groups onto this framework is a key strategy for modulating the biological activity and physicochemical properties of the resulting molecules. This has spurred the development of diverse and sophisticated synthetic methods aimed at achieving selective functionalization at different positions of the indole ring. nih.govacs.org

Historical Context and Evolution of Indole Functionalization Research

The journey of indole functionalization began with classical methods like the Fischer indole synthesis, discovered by Emil Fischer in 1883, which remains a widely used method for creating the indole nucleus from arylhydrazines and carbonyl compounds. wikipedia.orgorganic-chemistry.orgtestbook.comtcichemicals.combyjus.com Over the decades, research has evolved significantly, with the introduction of other named reactions such as the Leimgruber-Batcho synthesis, providing alternative and often milder routes to indoles. researchgate.netwikipedia.orgclockss.orgwikipedia.orgyoutube.com More recent advancements have focused on direct C-H bond functionalization, offering more atom-economical and efficient pathways to modify the indole core without the need for pre-functionalized starting materials. nih.govacs.orgacs.org

Overview of Strategic Approaches to Indole Core Functionalization and Diversification

The strategic functionalization of the indole core can be broadly categorized into several approaches. Electrophilic substitution reactions are common, given the electron-rich nature of the indole ring. Additionally, transition-metal-catalyzed cross-coupling reactions have become a powerful tool for introducing a wide array of substituents. organic-chemistry.org The development of directing groups has enabled site-selective functionalization, allowing chemists to target specific positions on the indole ring that are otherwise difficult to access. Furthermore, cyclization reactions of appropriately substituted precursors, such as o-fluoronitrobenzenes, provide a direct route to functionalized indoles. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHJJDAAGLGYMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Fluoro 6 Nitro 1h Indole

Retrosynthetic Analysis and Strategic Disconnections for 5-Fluoro-6-nitro-1H-indole

A logical retrosynthetic analysis of this compound suggests several potential synthetic pathways. The primary disconnections involve the C-N bond of the nitro group and the C-F bond, leading back to simpler, more readily available precursors.

One common strategy is the Fischer indole (B1671886) synthesis . This approach would involve the reaction of a suitably substituted phenylhydrazine (B124118) with a ketone or aldehyde. For this compound, this would necessitate a 4-fluoro-5-nitrophenylhydrazine precursor. This intermediate can be synthesized from 4-fluoro-5-nitroaniline.

Another viable approach is the Leimgruber-Batcho indole synthesis . This method is often favored in industrial settings for its high yields and the accessibility of starting materials. The synthesis would commence with a substituted 2-nitrotoluene (B74249) derivative, which is converted to an enamine. A subsequent reductive cyclization would then yield the target indole. tsijournals.com For the synthesis of this compound, the starting material would be 4-fluoro-5-nitro-2-nitrotoluene.

A third strategy could involve a Bischler indole synthesis , which relies on the reaction of an aniline (B41778) with an α-halo- or α-hydroxy-ketone. diva-portal.org This would require 4-fluoro-5-nitroaniline as a starting material.

A visual representation of a retrosynthetic approach using the Fischer indole synthesis is presented below:

Regioselective Fluorination Strategies for Indole Systems

The introduction of a fluorine atom at a specific position on the indole ring requires careful consideration of the directing effects of existing substituents and the choice of fluorinating agent.

Electrophilic Fluorination Approaches to Indole Derivatives

Electrophilic fluorination is a common method for introducing fluorine onto aromatic rings. Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used. acs.orgresearchgate.net The regioselectivity of this reaction is highly dependent on the substitution pattern of the indole. In general, electrophilic attack is favored at the electron-rich C3 position of the indole ring. bhu.ac.in However, if the C3 position is blocked, fluorination can occur at other positions, including the benzene (B151609) ring. acs.orgbeilstein-journals.org

The use of ionic liquids as solvents can enhance the chemoselectivity and yield of electrophilic fluorination of indoles. researchgate.net For instance, using Selectfluor™ in an ionic liquid can lead to high yields of the desired fluorinated product. researchgate.net

Interactive Data Table: Electrophilic Fluorination of Indoles

| Fluorinating Agent | Substrate | Solvent | Product | Yield (%) | Reference |

| Selectfluor® | N-methylindole | Toluene/Acetonitrile (B52724) | 3,3-Difluoro-1-methylindolin-2-one | 18 | acs.org |

| NFSI | N-methylindole | Toluene/Acetonitrile | 3,3-Difluoro-1-methylindolin-2-one | - | acs.org |

| Selectfluor® | Indole | Ionic Liquid/Alcohol | Fluorinated Indole | High | researchgate.net |

Directed C-H Fluorination Methods for Aromatic Systems

Directed C-H functionalization offers a powerful tool for achieving regioselectivity in fluorination reactions. This strategy employs a directing group that positions a metal catalyst in close proximity to a specific C-H bond, facilitating its activation and subsequent fluorination. beilstein-journals.org Various directing groups, including amides, carboxylic acids, and heterocycles, have been successfully employed in the ortho-fluorination of aromatic systems. beilstein-journals.org

Palladium-catalyzed C-H fluorination has emerged as a prominent method. For instance, the use of a palladium catalyst with an N-protected aminoquinoline directing group can achieve regioselective fluorination. researchgate.net Similarly, palladium acetate (B1210297) in the presence of additives like carbamate (B1207046) and nitrate (B79036) can facilitate the ortho-fluorination of aromatic ketones. rsc.org

Halogen Exchange (HalEx) Processes on Nitro-Substituted Aromatics as Precursors

The Halogen Exchange (HalEx) process is a nucleophilic fluorination method that is particularly effective for aromatic systems activated by electron-withdrawing groups, such as a nitro group. wikipedia.org This reaction involves the displacement of a halide (typically chlorine or bromine) with fluoride (B91410), using a fluoride salt like potassium fluoride (KF). wikipedia.orgtandfonline.com

The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures. wikipedia.orgtandfonline.com The presence of a phase-transfer catalyst can enhance the reaction rate. tandfonline.com The reactivity of halogens in nucleophilic aromatic substitution generally follows the order F >> Br > Cl >> I, which is the reverse of what is observed in aliphatic substitution. nih.gov

Selective Nitration Pathways for Indole Derivatives

The nitration of indoles must be carefully controlled to avoid polymerization and achieve the desired regioselectivity. The electron-rich nature of the indole ring makes it susceptible to attack by strong acids, which are often used in classical nitration conditions. bhu.ac.inatamanchemicals.com

Aprotic Nitration Reagents and Conditions for Indoles

To circumvent the issues associated with acidic nitrating agents, aprotic methods have been developed. These methods utilize reagents that can deliver the nitro group under neutral or mildly acidic conditions.

One such approach involves the use of sodium nitrite (B80452) (NaNO2) in the presence of an oxidant like potassium persulfate (K2S2O8). sci-hub.se This system generates nitrogen dioxide (NO2) radicals, which can then nitrate the indole ring. sci-hub.se This method has been shown to be effective for the C3-nitration of free (N-H) indoles. sci-hub.seresearchgate.net

Another mild and selective method employs ferric nitrate as the nitrating reagent for the regioselective C5 nitration of N-protected indolines. tandfonline.com This reaction proceeds under mild conditions with a broad substrate scope. tandfonline.com

The use of trifluoroacetyl nitrate (CF3COONO2), generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640), provides a powerful electrophilic nitrating agent for a variety of indoles. rsc.orgrsc.org This method offers a non-acidic and non-metallic approach to regioselective nitration. rsc.orgrsc.org

Interactive Data Table: Aprotic Nitration of Indoles

| Nitrating System | Substrate | Product | Yield (%) | Reference |

| NaNO2 / K2S2O8 | Indole | 3-Nitro-1H-indole | 32 | sci-hub.se |

| Ferric Nitrate | N-acetyl indoline (B122111) | N-acetyl-5-nitroindoline | 80 | tandfonline.com |

| (CH3)4NNO3 / (CF3CO)2O | N-Boc indole | N-Boc-3-nitroindole | Good | rsc.orgrsc.org |

Regiocontrol in Indole Ring Nitration for Targeted Substitution

Achieving the targeted 6-nitro substitution on a 5-fluoroindole (B109304) precursor via direct electrophilic nitration is a significant challenge due to competing directing effects within the molecule. The indole ring system is inherently electron-rich, with the C3 position being the most kinetically favored site for electrophilic attack. bhu.ac.inrsc.org When the C3 position is blocked, electrophiles typically attack the benzene portion of the ring.

The substituents on the benzene ring dictate the position of further substitution. Halogens, like fluorine, are generally deactivating yet ortho-, para-directing due to a combination of inductive withdrawal and resonance donation. nih.govrsc.org The nitro group is a strong deactivating, meta-directing group. bohrium.com In the case of 5-fluoroindole, the fluorine at C5 would direct incoming electrophiles to the C4 and C6 positions. However, the powerful electron-donating nature of the pyrrole (B145914) nitrogen strongly activates the entire molecule, particularly the benzene ring, complicating regioselectivity.

Under standard nitrating conditions (e.g., nitric/sulfuric acid), indoles are prone to polymerization and oxidation. rsc.org Even with milder, non-acidic nitrating agents like benzoyl nitrate, substitution typically occurs at the C3 position. rsc.org To achieve nitration on the benzene ring, the pyrrole nitrogen is often protected, and the C3 position blocked. Even so, directing the nitro group specifically to the C6 position in the presence of a C5-fluoro substituent requires careful selection of reagents and conditions. Research on the nitration of protected L-tryptophan derivatives has shown that the choice of solvent can be critical in directing the position of nitration. For instance, nitration in trifluoroacetic acid can favor the 6-nitro product, likely due to the formation of a more reactive electrophile that attacks the less hindered 6-position on the deactivated ring.

Convergent Synthesis Pathways to this compound

Convergent strategies construct the indole ring from precursors that already contain the desired fluoro and nitro functionalities on an aromatic framework. This approach avoids the regioselectivity issues associated with the late-stage functionalization of the indole core.

Annulation reactions that form the pyrrole ring onto a pre-functionalized benzene ring are a powerful convergent method. These syntheses often start with an ortho-substituted fluoro-nitro aromatic compound. A common strategy involves the aromatic nucleophilic substitution (SNAr) of a leaving group by a suitable carbon nucleophile, followed by intramolecular cyclization.

For example, a 2,4-difluoronitrobenzene (B147775) can react with a carbanion, such as that derived from dimethyl malonate, in the presence of a base like potassium carbonate (K₂CO₃). orgsyn.org The malonate displaces the fluorine atom at the C2 position, which is activated by the adjacent nitro group. The resulting nitroaryl malonate can then be further elaborated and cyclized to form the indole ring. A related approach involves the K₂CO₃-derived anion from methyl 2-(2-fluoro-5-nitrophenyl)acetate, which can initiate a [3+2] cyclization with imines, followed by an intramolecular SNAr ring closure to furnish the indole scaffold. researchgate.net The use of bases like K₂CO₃ is also reported in the final annulation step of some multi-step indole syntheses, highlighting its role in facilitating ring closure. nih.gov

| Starting Material | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| 2,4-difluoronitrobenzene | Dimethyl malonate | K₂CO₃ | DMF | Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate |

| 2,5-difluoronitrobenzene | Dimethyl malonate | K₂CO₃ | DMF | Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate |

Reductive cyclization methods are a cornerstone of indole synthesis, typically involving the reduction of a nitro group to an amine, which then cyclizes with another functional group on the same molecule.

The Leimgruber-Batcho indole synthesis is a widely used industrial method that begins with an o-nitrotoluene derivative. acs.orgscilit.com For the synthesis of this compound, a plausible starting material would be 2-methyl-4-fluoro-5-nitroaniline or a related compound. The synthesis proceeds in two main steps:

Formation of an enamine by reacting the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often with an amine like pyrrolidine. acs.org

Reductive cyclization of the resulting β-amino-o-nitrostyrene. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel) or chemical reductants like iron in acetic acid or sodium dithionite. acs.orgorganic-chemistry.org This reduction converts the nitro group to an amino group, which spontaneously cyclizes and eliminates the amine to form the indole ring. scilit.com This method is valued for its high yields and the availability of starting materials. acs.org

| Reducing Agent | Catalyst/Conditions |

|---|---|

| Hydrogen (H₂) | Palladium on carbon (Pd/C) or Raney Nickel |

| Hydrazine | Raney Nickel |

| Iron powder | Acetic acid |

| Sodium dithionite | Aqueous solution |

| Stannous chloride | Acidic solution |

The Vicarious Nucleophilic Substitution (VNS) provides another route. This reaction involves the nucleophilic substitution of a hydrogen atom in an electron-deficient aromatic ring, such as a nitroarene. organic-chemistry.org The synthesis of an indole via VNS typically involves reacting a nitroarene with a carbanion that has a leaving group on the α-carbon (e.g., from chloromethyl phenyl sulfone). organic-chemistry.org For the target molecule, one could envision reacting a 1,4-difluoro-2-nitrobenzene or a similar precursor. The VNS reaction would place a functionalized side chain ortho to the nitro group. A subsequent reductive cyclization of this intermediate, often using catalytic hydrogenation (Pd/C), would then form the indole ring. nih.govmdpi.com This two-step sequence is an atom-economical route to substituted indoles. nih.gov

This strategy involves the formation of an indole ring through the intramolecular cyclization of a suitably substituted N-acyl amide. Recent developments have highlighted metal-free approaches for this transformation. mdpi.com A general method involves the synthesis of 3-nitro-2-(per)fluoroalkyl indoles from N-acyl amides derived from 2-(nitromethyl)anilines. organic-chemistry.orgmdpi.com

The process typically begins with the acylation of a substituted aniline, such as one derived from a 4-fluoro-5-nitrophenyl precursor. The resulting amide intermediate is then treated with a base to induce cyclization. The mechanism involves the formation of a carbanion, which then performs an intramolecular nucleophilic attack to form the five-membered ring. This approach is noted for its good functional group tolerance and high yields, providing a direct route to complex indoles without the need for transition metals. mdpi.com

Stepwise Functionalization Approaches to this compound

Stepwise approaches involve the sequential addition of the required functional groups onto a pre-existing indole or indoline core. This strategy relies heavily on controlling the regioselectivity of each functionalization step.

This pathway can theoretically proceed in two directions: fluorination followed by nitration, or nitration followed by fluorination.

Fluorination then Nitration : This route would start with indole, proceed to 5-fluoroindole, and then undergo nitration. The synthesis of 5-fluoroindole itself can be accomplished through various named reactions, such as the Fischer, Bischler, or Leimgruber-Batcho syntheses starting from fluorinated precursors like 4-fluoroaniline (B128567) or 4-fluoronitrobenzene. mdpi.com The subsequent nitration of 5-fluoroindole presents the regiochemical challenges discussed in section 2.3.2. Directing the nitro group to the C6 position is difficult and requires specific conditions to overcome the innate preference for C3 substitution.

Nitration then Fluorination : This route would begin with the nitration of an indole precursor. Direct nitration of indole typically yields 3-nitroindole, but under strongly acidic conditions where the pyrrole ring is deactivated by protonation, substitution can be forced onto the benzene ring, often yielding 5-nitroindole (B16589) and other isomers. rsc.org An alternative is to start with 6-nitroindole. The subsequent introduction of the fluorine atom at the C5 position via electrophilic fluorination would be challenging due to the strongly deactivating nature of the C6-nitro group. A more viable path could involve starting with a precursor like 6-nitroindoline, which can be prepared and then fluorinated before re-aromatization to the indole. The reduction of 6-fluoro-5-nitroindole to 6-fluoro-5-aminoindole is a known reaction, which implies that this compound can be synthesized as a stable intermediate.

Optimization of Reaction Sequence and Conditions for Yield and Selectivity

The efficient synthesis of this compound hinges on the careful optimization of the reaction sequence and specific experimental conditions. Achieving high yield and regioselectivity is paramount, necessitating a detailed investigation into the interplay of catalysts, reagents, temperature, and reaction time. The inherent electronic properties of the substituted benzene ring, with an electron-withdrawing nitro group and a halogen, present unique challenges and opportunities in synthetic design.

Several established indole syntheses, such as the Bartoli, Leimgruber-Batcho, and Fischer methods, can be adapted for the preparation of this compound. However, their success is highly dependent on fine-tuning the reaction parameters for the specific substrate.

Optimization of Reductive Cyclization

A common strategy involves the reductive cyclization of a suitable precursor, such as a derivative of 2-nitrotoluene. In the Leimgruber-Batcho reaction, for instance, a 5-fluoro-2-nitrotoluene (B1295086) derivative is first converted to an enamine. The subsequent reductive cyclization is a critical step where optimization significantly impacts the final yield. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are frequently employed. diva-portal.org The choice of reducing agent, such as hydrogen gas or iron in acetic acid, along with temperature and pressure, must be carefully controlled to ensure the selective reduction of the nitro group and efficient cyclization. diva-portal.org

Controlling Selectivity in Nucleophilic Substitution Reactions

In routes employing Vicarious Nucleophilic Substitution (VNS), selectivity is a major consideration. For example, in a reaction involving a precursor like 4-fluoronitrobenzene, the VNS reaction can compete with the Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom. diva-portal.org Temperature control is a critical factor in directing the reaction towards the desired VNS product. Lower temperatures are often required to favor the kinetic VNS product over the thermodynamic SNAr product. diva-portal.org An example of this can be seen in the synthesis of 5-fluoroindole, where reacting 4-fluoronitrobenzene with 2-(4-bromophenoxy)-acetonitrile in the presence of potassium tert-butoxide at -25°C favors the VNS pathway. diva-portal.org

The subsequent reductive cyclization of the VNS product also requires optimization. Catalytic hydrogenation using Pd/C is a common method, and the yield can be sensitive to the solvent system and catalyst loading. diva-portal.org

Impact of Reaction Conditions on Bartoli Indole Synthesis

The Bartoli indole synthesis, which utilizes the reaction of a nitroarene with a vinyl Grignard reagent, is another viable route. The yield of this reaction is highly sensitive to both temperature and the stoichiometry of the Grignard reagent. Optimization studies for similar structures have shown that a systematic variation of these parameters is necessary to maximize product formation. beilstein-journals.org For instance, the reaction of a substituted nitrophenyl compound with a Grignard reagent shows a clear temperature optimum, with yields decreasing at both higher and lower temperatures. beilstein-journals.org

The table below illustrates a typical optimization process for a Bartoli-type reaction, demonstrating the effect of temperature on the yield of the resulting indole.

Table 1: Effect of Temperature on Bartoli Indole Synthesis Yield

| Entry | Grignard Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Vinylmagnesium bromide | -40 | 65 |

| 2 | Vinylmagnesium bromide | -20 | 82 |

| 3 | Vinylmagnesium bromide | 0 | 85 |

| 4 | Vinylmagnesium bromide | 25 | 70 |

This table is a representative example based on optimization studies of the Bartoli reaction for substituted indoles. beilstein-journals.org

Similarly, the amount of Grignard reagent used is a crucial variable. While a stoichiometric excess is generally required, using a very large excess does not always translate to higher yields and can lead to the formation of byproducts.

Optimization of Catalyst and Reagent Loading

The following table demonstrates a typical optimization for a base-catalyzed reaction step, showing how reagent equivalents and temperature can be adjusted to improve yield.

Table 2: Optimization of a Base-Catalyzed Cyclization Step

| Entry | Base (equiv.) | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1.1 | Room Temp. | 1 | 68 |

| 2 | 1.1 | 0 °C to RT | 1 | 83 |

| 3 | 1.5 | 0 °C to RT | 1 | 85 |

| 4 | 2.0 | 0 °C to RT | 1 | 84 |

Data is illustrative of a typical optimization process for an indole synthesis, adapted from similar chemical transformations. nih.gov

Chemical Reactivity and Transformations of 5 Fluoro 6 Nitro 1h Indole

Reactivity of the Indole (B1671886) Nucleus Towards Electrophilic and Nucleophilic Reagents

The indole ring system is inherently electron-rich, predisposing it to electrophilic attack, primarily at the C3 position of the pyrrole (B145914) moiety. nih.govbhu.ac.inpearson.com However, the presence of both a halogen and a nitro group on the benzene (B151609) ring of 5-fluoro-6-nitro-1H-indole significantly modulates this reactivity.

Electrophilic Aromatic Substitution (EAS) Patterns on Halogenated and Nitrated Indoles

The pyrrole ring in indole is significantly more electron-rich than the benzene ring, making it the primary site for electrophilic attack. bhu.ac.in Electrophilic substitution on the indole nucleus typically occurs at the C3-position due to the formation of a more stable cationic intermediate. bhu.ac.in If the C3-position is occupied, substitution then occurs at the C2-position. bhu.ac.in

The presence of electron-withdrawing groups, such as the nitro group in this compound, deactivates the benzene ring towards electrophilic aromatic substitution (EAS). ijrar.org Conversely, the fluorine atom, although electron-withdrawing through its inductive effect, can donate electron density to the aromatic ring via its lone pairs, acting as a weak ortho-para director. ijrar.org In strongly acidic conditions, protonation at C3 can occur, deactivating the pyrrole ring and potentially leading to substitution on the benzene ring, such as at the C5 position. bhu.ac.in For instance, nitration of 2-methylindole (B41428) under acidic conditions yields the 5-nitro derivative. bhu.ac.in

The Vilsmeier-Haack reaction, a common method for formylation of electron-rich heterocycles, can be used to introduce a formyl group at the C3 position of 5-nitro-1H-indole, demonstrating that electrophilic substitution on the pyrrole ring is still feasible despite the deactivating nitro group on the benzene ring. d-nb.info

Nucleophilic Aromatic Substitution (SNAr) on Fluoro and Nitro Positions

The presence of the strongly electron-withdrawing nitro group at C6 makes the benzene ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This reaction is further facilitated by the fluorine atom at C5, which can act as a leaving group. masterorganicchemistry.com The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In the case of this compound, the nitro group is ortho to the fluoro substituent, thereby activating it for nucleophilic displacement.

SNAr reactions proceed through a Meisenheimer complex, a negatively charged intermediate, and the stability of this intermediate is crucial for the reaction to proceed. diva-portal.org The high electronegativity of fluorine helps to pull electron density out of the ring, making it more susceptible to nucleophilic attack. masterorganicchemistry.com While the carbon-fluorine bond is strong, the restoration of aromaticity upon its departure provides a significant driving force for the reaction. masterorganicchemistry.com

It has been observed that in nucleophilic aromatic substitution reactions involving phenols and 5-bromo-1,2,3-triazines, the use of 5-fluoro-1,2,3-triazine resulted in poor yields, suggesting that while fluorine activates the ring towards attack, its departure can be a complex step. acs.org

Reduction Reactions of the Nitro Group in this compound

The nitro group in this compound is a versatile functional group that can undergo various reduction reactions, leading to the formation of important synthetic intermediates.

Selective Reduction to Aminoindoles and Amination Pathways

The selective reduction of the nitro group in this compound to an amino group is a crucial transformation for the synthesis of various biologically active molecules. This reduction is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. d-nb.info This method is often preferred due to its clean conversion and high yields.

Other reducing agents that can be employed include chemical reductants like sodium dithionite. The resulting 6-amino-5-fluoro-1H-indole is a valuable precursor for further functionalization. The introduction of the amino group via reduction of a nitro intermediate is generally favored over direct amination methods due to higher selectivity and fewer side reactions.

The stability of the resulting aminoindoles can be a concern, as some substituted 5-aminoindole (B14826) derivatives have been found to be potentially unstable towards air oxidation. d-nb.info

Reductive Cyclization Cascades for Fused Heterocycle Formation

The reduction of the nitro group can be coupled with a subsequent cyclization reaction in a domino or tandem sequence to construct fused heterocyclic systems. For instance, the Leimgruber-Batcho indole synthesis involves the reductive cyclization of an enamine derived from a 2-nitrotoluene (B74249) derivative. diva-portal.orgresearchgate.net A similar strategy can be envisioned for this compound derivatives, where the reduction of the nitro group could initiate an intramolecular cyclization.

Reductive cyclization of o-nitro-ketoximes has been used to synthesize 1H-indazoles, which are structurally related to indoles. researchgate.net Domino nitro reduction-Friedländer heterocyclization reactions of o-nitrobenzaldehydes with active methylene (B1212753) compounds provide a route to quinolines. mdpi.com These examples highlight the potential for the nitro group in this compound to participate in reductive cyclization cascades to form a variety of fused heterocyclic structures. Transition metal catalysts, particularly palladium complexes, are often employed to facilitate these reductive N-heteroannulation reactions. orgsyn.org

Transformations Involving the Fluoro Substituent on the Indole Ring

The fluoro substituent on the indole ring of this compound, while generally stable, can participate in certain transformations. As discussed in section 3.1.2, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles at the C5 position. masterorganicchemistry.com The high strength of the carbon-fluorine bond generally imparts metabolic stability to fluorinated compounds. tandfonline.com

While direct transformations of the fluoro group itself are less common, its electronic influence is significant in directing the reactivity of the indole ring. The presence of fluorine can alter the pKa of nearby functional groups and influence the conformational preferences of the molecule. tandfonline.com

Fluoride (B91410) Elimination Reactions and Their Mechanisms

The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom makes the C-5 position of this compound highly activated towards nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the fluoride ion, a reaction that is otherwise difficult for aryl fluorides due to the strength of the C-F bond.

The mechanism for this transformation is typically a classic SNAr reaction, which proceeds through a two-step addition-elimination sequence. A nucleophile attacks the electron-deficient C-5 carbon, leading to the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer intermediate. The negative charge in this intermediate is delocalized across the aromatic system and is further stabilized by the adjacent nitro group. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the indole ring is restored.

Recent advancements have also highlighted concerted nucleophilic aromatic substitution (CSNAr) mechanisms, where the bond-forming and bond-breaking steps occur in a single transition state without the formation of a discrete Meisenheimer intermediate. nih.govacs.org In these concerted pathways, a cation, often from an alkali metal salt, can coordinate to the fluorine atom, stabilizing the developing negative charge in the transition state and assisting in its elimination. nih.gov

Another relevant pathway for fluoride displacement is the vicarious nucleophilic substitution (VNS) reaction. diva-portal.org This method involves the reaction of a nitroarene with a carbanion bearing a leaving group at the α-position. For a compound like this compound, this could offer a route to introduce new substituents at the position ortho to the nitro group, though the primary activation in this molecule favors substitution at the fluorinated site. The VNS reaction on the related 4-fluoronitrobenzene requires low temperatures to favor the desired substitution over the competing SNAr of the fluorine. diva-portal.org

The relative reactivity of halogens in SNAr reactions is typically F > Cl > Br > I. The high electronegativity of fluorine makes the attached carbon more electrophilic and, although the C-F bond is the strongest, the rate-determining step is usually the initial nucleophilic attack, not the halide elimination.

Table 1: Mechanistic Pathways for Fluoride Elimination

| Mechanism | Key Features | Intermediate | Role of Nitro Group |

| SNAr | Two-step (addition-elimination) process. | Meisenheimer complex (anionic σ-complex). | Strong stabilization of the intermediate through resonance and induction. |

| CSNAr | Single transition state; concerted bond formation and cleavage. nih.gov | None (a transition state). | Lowers the energy of the transition state; activates the ring. acs.org |

| VNS | Substitution of a hydrogen atom ortho or para to a nitro group. | Nitrobenzylic carbanion. | Directs the substitution and stabilizes the carbanion intermediate. diva-portal.org |

Metal-Catalyzed Cross-Coupling Reactions at Fluorinated Sites

While the SNAr reaction provides a pathway for fluoride displacement with strong nucleophiles, metal-catalyzed cross-coupling reactions represent a more versatile strategy for forming carbon-carbon and carbon-heteroatom bonds at the fluorinated site. Traditionally, aryl fluorides are challenging substrates for cross-coupling due to the inertness of the C-F bond. However, the electronic activation provided by the adjacent nitro group in this compound can facilitate such transformations.

Transition metal-catalyzed cross-coupling reactions proceed through a catalytic cycle that generally involves oxidative addition, transmetalation, and reductive elimination. nih.gov The critical and most challenging step for aryl fluorides is the initial oxidative addition, where a low-valent metal complex (e.g., Pd(0) or Ni(0)) inserts into the C-F bond.

Modern catalytic systems have been developed to overcome this hurdle. For instance, palladium-catalyzed Negishi cross-coupling reactions have been successfully employed for the coupling of fluorinated heterocycles. nih.govacs.org These reactions often utilize specialized ligands that enhance the reactivity of the metal center, enabling the activation of even strong C-F bonds. While direct examples on this compound are not extensively documented, the principles apply. For example, Negishi couplings of other fluoro-heterocycles have been achieved, demonstrating the feasibility of this approach. nih.gov The use of alkylzinc reagents in these couplings is common, and the reactions can be sensitive and require mild conditions to be successful with densely functionalized molecules. nih.govacs.org

The choice of catalyst and reaction conditions is crucial. Palladium complexes with bulky, electron-rich phosphine (B1218219) ligands are often effective. acs.org The reaction scope can include the formation of new C-C bonds by coupling with organozinc (Negishi), organoboron (Suzuki), or organotin (Stille) reagents.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions at the C-5 Position

| Reaction Name | Organometallic Reagent | Typical Catalyst | Key Advantage |

| Negishi Coupling | Organozinc (R-ZnX) | Palladium (e.g., Pd(PPh₃)₄, PdCl₂(dppb)) nih.govacs.org | High reactivity and functional group tolerance. |

| Suzuki Coupling | Organoboron (R-B(OR)₂) | Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Stability and low toxicity of boron reagents. |

| Stille Coupling | Organotin (R-SnR'₃) | Palladium (e.g., Pd(PPh₃)₄) | Tolerant of a wide variety of functional groups. |

Functional Group Interconversions of Nitro and Fluoro Moieties

The nitro and fluoro groups on the this compound scaffold are amenable to a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

The most common and synthetically useful transformation of the nitro group is its reduction to an amine. This can be achieved using various reducing agents. Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), is a clean and efficient method. diva-portal.org Other reducing systems include metal-acid combinations (e.g., Sn/HCl, Fe/HCl) or metal salts like tin(II) chloride (SnCl₂). The resulting 6-amino-5-fluoro-1H-indole is a valuable intermediate for further functionalization, such as diazotization followed by Sandmeyer reactions or as a nucleophile in coupling reactions. The reduction of a nitro group can also be the final step in a sequence, such as in reductive cyclization reactions to form the indole ring itself from a precursor like a β-nitrostyrene. unimi.it

The fluoro group can be interconverted through the nucleophilic aromatic substitution (SNAr) reactions discussed previously (Section 3.3.1). A variety of nucleophiles can displace the fluoride, leading to a range of 5-substituted-6-nitro-1H-indoles. For example, reaction with alkoxides (e.g., sodium methoxide) would yield a 5-alkoxy derivative, while reaction with amines would produce a 5-amino compound. These reactions leverage the activation provided by the C-6 nitro group.

Table 3: Summary of Functional Group Interconversions

| Moiety | Transformation | Reagents/Conditions | Product |

| Nitro Group (NO₂) at C-6 | Reduction to Amine | H₂, Pd/C; SnCl₂; Fe/HCl | 6-Amino-5-fluoro-1H-indole |

| Fluoro Group (F) at C-5 | Substitution with Alkoxy | NaOR (e.g., NaOMe, NaOEt) | 5-Alkoxy-6-nitro-1H-indole |

| Fluoro Group (F) at C-5 | Substitution with Amino | R₂NH (e.g., piperidine, morpholine) | 5-(Dialkylamino)-6-nitro-1H-indole |

| Fluoro Group (F) at C-5 | Substitution with Thiolate | NaSR (e.g., NaSPh) | 5-(Arylthio)-6-nitro-1H-indole |

Rearrangement Reactions and Their Mechanistic Implications in Fluoronitroindole Systems

Rearrangement reactions in fluoronitroindole systems are less common but mechanistically intriguing. The specific substitution pattern of this compound could influence or participate in rearrangements, often following an initial chemical transformation.

One potential rearrangement pathway could involve the generation of an indolyne (indole aryne) intermediate. Although typically formed from dihaloindoles, indolynes can also be generated from other precursors. nih.gov For instance, if the fluoro and nitro groups were transformed into other functionalities, such as a triflate and a trimethylsilyl (B98337) group, fluoride-induced decomposition could lead to an indolyne. nih.gov The subsequent trapping of this highly reactive intermediate with a diene could lead to rearranged cycloadducts. nih.gov

A more plausible rearrangement for a derivative of this compound is the Bamberger rearrangement. This reaction involves the acid-catalyzed rearrangement of an N-arylhydroxylamine to a p-aminophenol. wiley-vch.de If the nitro group of this compound were selectively reduced to a hydroxylamine (B1172632) (to give 5-fluoro-N-hydroxy-1H-indol-6-amine), treatment with a strong aqueous acid could potentially induce a Bamberger-type rearrangement. The mechanism involves protonation of the hydroxylamine, elimination of water to form a nitrenium ion intermediate, followed by nucleophilic attack by water at the para-position (C-4) and subsequent rearomatization to yield an aminophenol derivative. The electronic effects of the fluorine atom would likely influence the stability of the intermediates and the regioselectivity of the water attack.

Table 4: Potential Rearrangement Reactions

| Rearrangement | Required Precursor from this compound | Key Intermediate | Potential Product |

| Indolyne Cycloaddition | Conversion to an o-trimethylsilyl triflate derivative. nih.gov | 5-Fluoro-6,7-indolyne | Rearranged annulated products. |

| Bamberger Rearrangement | Selective reduction of the nitro group to a hydroxylamine. | Nitrenium ion | 4-Amino-5-fluoro-1H-indol-7-ol |

Derivatization and Analog Synthesis from the 5 Fluoro 6 Nitro 1h Indole Scaffold

Strategies for Functionalization at the Indole (B1671886) Nitrogen (N1) Position

Functionalization at the N1 position of the indole nucleus is a common strategy to introduce molecular diversity.

N-Alkylation: The N-alkylation of indoles is a well-established transformation. Classical methods often involve the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. rsc.org For 5-fluoro-6-nitro-1H-indole, the strong electron-withdrawing groups decrease the nucleophilicity of the indole nitrogen, potentially requiring stronger bases or more reactive alkylating agents. Alternative methods using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in ionic liquids or acetonitrile (B52724) can also be effective for N-alkylation. researchgate.net

N-Arylation: The introduction of an aryl group at the N1 position can be achieved through several methods. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a common approach. acs.org Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, provide a versatile and widely applicable method for coupling aryl halides or triflates with the indole nitrogen. organic-chemistry.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. organic-chemistry.org For substrates like 5-nitroindole (B16589), specific ligand systems have been shown to improve reaction yields. acs.org Transition-metal-free N-arylation methods using activated aryl fluorides under basic conditions have also been reported. nih.gov

N-Acylation: Acyl groups can be introduced at the N1 position to serve as protecting groups or to modulate the electronic properties of the indole ring. The reaction of this compound with an acyl chloride or anhydride (B1165640) in the presence of a base like powdered sodium hydroxide (B78521) can yield the corresponding N-acyl derivative. nih.gov

Table 1: Examples of Reagents for N1-Functionalization of Indoles

| Functionalization Type | Reagent Class | Specific Examples |

| N-Alkylation | Alkyl Halides | Iodomethane, Benzyl bromide |

| Sulfonates | Methyl tosylate | |

| N-Arylation | Aryl Halides | 4-Bromotoluene, Phenyl iodide |

| Aryl Triflates | Phenyl triflate | |

| Diaryliodonium Salts | Diphenyliodonium tetrafluoroborate (B81430) acs.org | |

| N-Acylation | Acyl Halides | Acetyl chloride, 3-Fluorobenzoyl chloride nih.gov |

| Anhydrides | Acetic anhydride |

Methodologies for Carbon-Position (C2, C3) Functionalization of this compound

The inherent reactivity of the indole ring typically favors electrophilic substitution at the C3 position. bhu.ac.in However, the presence of the electron-withdrawing nitro and fluoro groups on the benzene (B151609) ring of this compound deactivates the entire ring system towards electrophilic attack, making functionalization at C2 and C3 more challenging and often requiring specific catalytic systems.

C3-Functionalization: Despite the deactivating effect, the C3 position remains the most nucleophilic carbon in the indole ring. bhu.ac.in Reactions like the Mannich reaction, which introduces an aminomethyl group, can proceed at the C3 position. Friedel-Crafts type reactions with suitable electrophiles can also be employed, although harsher conditions might be necessary compared to electron-rich indoles.

C2-Functionalization: Direct functionalization at the C2 position is generally more difficult than at C3. worktribe.comacs.org Often, this requires the C3 position to be blocked. Alternatively, directed metalation strategies can be used. For instance, lithiation of an N-protected indole at the C2 position, followed by quenching with an electrophile, is a common method. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the C2 position of indoles with various groups, including alkyl, aryl, and alkynyl moieties. organic-chemistry.orgepfl.ch

C2-C3 Diarylation: Methods for the diarylation of the C2 and C3 positions of N-H indoles have been developed. For example, an organoselenium-catalyzed approach has been reported for the diarylation of indoles, including a 5-fluoroindole (B109304) derivative. acs.org

Table 2: Methodologies for C2 and C3 Functionalization

| Position | Reaction Type | Key Features |

| C3 | Electrophilic Substitution | Preferred site of attack for electrophiles, though deactivated in this compound. bhu.ac.in |

| C2 | Directed Metalation | Often requires N-protection and a directing group for selective C-H activation. worktribe.comacs.org |

| C2 | Palladium-Catalyzed C-H Activation | Enables direct introduction of various functional groups. organic-chemistry.orgepfl.ch |

| C2, C3 | Diarylation | Can be achieved through organocatalysis. acs.org |

Synthesis of Related Fluorinated and Nitrated Indole Heterocycles

The this compound core can be a starting point for the synthesis of other related heterocyclic systems.

Reduction of the Nitro Group: The nitro group at the C6 position is a versatile handle for further transformations. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or chemical reduction can convert the nitro group to an amino group, yielding 6-amino-5-fluoro-1H-indole. This amino group can then be further functionalized, for example, through diazotization followed by substitution reactions to introduce a variety of substituents at the C6 position.

Manipulation of the Fluorine Substituent: While the fluorine atom at the C5 position is generally stable, it can potentially be displaced under certain nucleophilic aromatic substitution (SNAr) conditions, although this is less common than substitution of other halogens.

Synthesis of Fused Ring Systems: The functional groups on the this compound scaffold can be utilized to construct fused heterocyclic systems. For example, the amino derivative obtained after nitro group reduction can be a precursor for building additional rings onto the indole core.

Regioselective Functionalization Control in Complex Derivatization Pathways

Achieving regioselectivity is a critical challenge in the derivatization of polysubstituted indoles like this compound. The electronic effects of the existing substituents play a major role in directing incoming groups.

The electron-withdrawing nitro and fluoro groups decrease the electron density of the benzene ring, making the pyrrole (B145914) ring the more reactive part of the molecule for electrophilic attack. Within the pyrrole ring, the C3 position is generally favored for electrophilic substitution. bhu.ac.in

For functionalization of the benzene ring, directing group strategies are often necessary to achieve regioselectivity at the C4 or C7 positions. frontiersin.org The functionalization of the C5 and C6 positions is particularly challenging due to their remote location from the directing groups typically placed on the indole nitrogen. nih.gov

In cases where multiple reactive sites are present, a careful choice of reaction conditions, catalysts, and protecting groups is essential to control the outcome. For instance, the N-H proton is acidic and can compete with C-H functionalization. N-protection is a common strategy to prevent reactions at the nitrogen and direct functionalization to the carbon positions.

Application of Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are highly efficient synthetic strategies for generating molecular diversity from simple starting materials in a single step. rsc.orgresearchgate.net Indole derivatives are frequently used as components in MCRs. rsc.org

This compound, or its derivatives, can potentially be employed in various MCRs to rapidly build complex molecular scaffolds. For example, the indole nucleus can act as a nucleophile in reactions like the Povarov reaction for the synthesis of tetrahydroquinolines or in Ugi-type reactions. rsc.org The aldehyde or ketone derivatives of this compound could also be valuable substrates for MCRs. The use of MCRs allows for the introduction of multiple points of diversity in a single synthetic operation, making it a powerful tool for creating libraries of novel compounds based on the this compound scaffold. tandfonline.com

Mechanistic Investigations of Reactions Involving 5 Fluoro 6 Nitro 1h Indole

Elucidation of Detailed Reaction Pathways and Intermediates

Understanding the reaction pathways of 5-fluoro-6-nitro-1H-indole is fundamental to predicting its reactivity. The electron-withdrawing nature of the fluorine and nitro groups significantly influences the electron density of the indole (B1671886) ring, directing the course of various reactions.

In reactions such as the Leimgruber-Batcho indole synthesis, a common method for preparing indole derivatives, 5-fluoro-2-nitrotoluene (B1295086) can be converted into an enamine. Subsequent reductive cyclization, often employing catalysts like Raney Nickel or palladium on carbon (Pd/C) with hydrogen gas, yields the 5-fluoroindole (B109304) core. diva-portal.org This pathway proceeds through a series of intermediates that are crucial for the formation of the final indole structure.

Another significant reaction pathway is the Fischer indole synthesis. This method involves the reaction of a substituted phenylhydrazine (B124118) with a carbonyl compound, followed by an acid-catalyzed cyclization. For the synthesis of derivatives of this compound, a corresponding 4-fluoro-5-nitrophenylhydrazine would be a key starting material. The reaction proceeds through a hydrazone intermediate, which then undergoes a -sigmatropic rearrangement to form the indole ring. diva-portal.org

Nucleophilic aromatic substitution (SNAr) reactions are also a key pathway for the functionalization of fluoro-nitro-aromatic compounds. The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluorine atom. researchgate.net The reaction typically proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct, before the leaving group is expelled. However, some modern catalytic systems can promote concerted SNAr reactions that bypass this intermediate. acs.org

Table 1: Key Reaction Pathways and Intermediates

| Reaction Name | Key Starting Materials | Key Intermediates | Catalyst/Reagents | Final Product Core |

| Leimgruber-Batcho Synthesis | 5-Fluoro-2-nitrotoluene | Enamine | Raney-Ni or Pd/C, H₂ | 5-Fluoroindole |

| Fischer Indole Synthesis | 4-Fluoro-5-nitrophenylhydrazine, Carbonyl compound | Hydrazone | Acid catalyst | 5-Fluoroindole derivative |

| Nucleophilic Aromatic Substitution (SNAr) | This compound, Nucleophile | Meisenheimer complex (in stepwise mechanism) | Base | Substituted 6-nitro-1H-indole |

Transition State Analysis in Rate-Determining Steps and Stereocontrol

Transition state analysis provides a deeper understanding of the kinetics and stereochemical outcomes of reactions involving this compound. Computational methods, such as Density Functional Theory (DFT) and Intrinsic Reaction Coordinate (IRC) calculations, are invaluable tools for modeling these transient structures. acs.orgsci-hub.se

In the context of SNAr reactions, theoretical studies can elucidate the energy profile of the reaction, identifying the transition state for the formation of the Meisenheimer intermediate as the rate-determining step. acs.org The geometry of this transition state, including the approach of the nucleophile relative to the plane of the aromatic ring, is critical in determining the reaction rate. For concerted SNAr reactions, a single transition state is involved, where the bond to the incoming nucleophile forms concurrently with the breaking of the bond to the fluorine leaving group. acs.org

Stereocontrol is particularly relevant in reactions where a new chiral center is formed, such as in the asymmetric Friedel-Crafts alkylation of the indole ring. While specific studies on this compound are limited, research on related fluoroalkylated nitroalkenes with indoles shows that chiral catalysts, like phosphoric acids, can induce high enantioselectivity. cas.cn The catalyst is proposed to act as a bifunctional entity, activating both the indole nucleophile and the nitroalkene electrophile through hydrogen bonding in a well-organized transition state. The steric and electronic properties of the substituents on the indole ring, including the fluorine and nitro groups, would play a significant role in the geometry and energy of this transition state, thereby influencing the stereochemical outcome. cas.cn

Role of Catalysts and Reagents in Achieving Chemo- and Regioselectivity

The choice of catalysts and reagents is paramount in controlling the chemo- and regioselectivity of reactions involving the substituted indole ring. The presence of both an electron-withdrawing nitro group and a halogen allows for selective transformations at different positions of the molecule.

Regioselectivity:

C-H Functionalization: Palladium catalysts are often employed for the direct C-H functionalization of indoles. The regioselectivity can be controlled by the choice of directing groups and ligands. For instance, a directing group at the N1 position can guide the catalyst to functionalize the C2 or C7 positions. In the absence of strong directing groups, the inherent electronic properties of the this compound ring would dictate the site of reaction. The electron-poor nature of the benzene (B151609) ring moiety would likely favor functionalization on the pyrrole (B145914) ring.

Friedel-Crafts Reactions: In Friedel-Crafts reactions, the substitution typically occurs at the C3 position of the indole due to the high electron density at this position. However, the strong deactivating effect of the nitro group on the benzene ring would reinforce this preference.

Nucleophilic Aromatic Substitution: The fluorine at the C5 position is activated for nucleophilic displacement by the para-nitro group. This provides a reliable method for introducing a wide range of nucleophiles specifically at the C5 position.

Chemoselectivity:

Reduction: The selective reduction of the nitro group in the presence of the indole core and the fluorine atom is a common transformation. Catalytic hydrogenation using catalysts like Pd/C can be employed to reduce the nitro group to an amine, which can then be used for further derivatization. rsc.org The conditions can be tuned to avoid reduction of the indole ring itself.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, can be used to form new carbon-carbon or carbon-nitrogen bonds. The reactivity of the C-F bond versus other potential reaction sites would depend on the specific catalyst system and reaction conditions. Generally, C-Br or C-I bonds are more reactive in these couplings than C-F bonds.

Table 2: Catalysts and Reagents for Selective Transformations

| Reaction Type | Catalyst/Reagent | Position Targeted | Outcome |

| Reductive Cyclization | Raney-Ni, Pd/C | N/A (ring formation) | Forms the indole ring from a nitro precursor diva-portal.org |

| Nucleophilic Aromatic Substitution | Strong base (e.g., Cs₂CO₃) | C5 | Displacement of fluorine by a nucleophile |

| Catalytic Hydrogenation | Pd/C, H₂ | C6-NO₂ | Reduction of the nitro group to an amine rsc.org |

| Asymmetric Alkylation | Chiral Phosphoric Acid | C3 | Enantioselective C-C bond formation cas.cn |

| C-H Arylation | Pd(OAc)₂, Ligands | C4/C7 (depending on directing group) | Regioselective C-C bond formation nih.gov |

Isotopic Labeling Studies for Mechanistic Probing and Atom Tracing

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. While specific isotopic labeling studies focusing solely on this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of similar compounds.

For instance, deuterium (B1214612) labeling can be used to determine whether a C-H bond is broken in the rate-determining step of a reaction, a phenomenon known as the kinetic isotope effect. In a C-H functionalization reaction, replacing a C-H bond with a C-D bond would result in a slower reaction rate if that bond is cleaved in the rate-limiting step. researchgate.net

Furthermore, the synthesis of isotopically labeled this compound, for example with ¹³C or ¹⁵N, would allow for detailed mechanistic studies using NMR spectroscopy and mass spectrometry. For example, in the synthesis of ¹⁸F-labeled 5- and 6-fluorotryptophan, the introduction of the radioactive fluorine isotope was achieved via a Schiemann reaction on a corresponding amino-indole precursor. snmjournals.org This demonstrates a method that could be adapted for the synthesis of ¹⁸F-labeled this compound for use in mechanistic or imaging studies.

Tracing the fate of a ¹³C label within the indole scaffold during a rearrangement reaction, like the Fischer indole synthesis, could provide definitive evidence for the proposed intermediates and reaction pathway. nih.gov Similarly, ¹⁵N labeling of the nitro group could be used to follow its transformation during reduction or other reactions. These studies provide unambiguous evidence for bond-forming and bond-breaking events, which is often difficult to obtain through other means. nih.govacs.org

Computational and Theoretical Chemistry Studies of 5 Fluoro 6 Nitro 1h Indole

Electronic Structure Analysis and Frontier Molecular Orbital Theory (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain the reactivity and electronic properties of molecules. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. youtube.comscirp.org

For 5-fluoro-6-nitro-1H-indole, the electronic landscape is shaped by the interplay of the indole (B1671886) ring system and its substituents. The indole nucleus itself is an electron-rich aromatic system. However, the presence of a fluorine atom at the 5-position and a nitro group (NO₂) at the 6-position significantly modifies its electronic properties. Both the fluoro and, especially, the nitro group are strong electron-withdrawing groups. These substituents are expected to lower the energy levels of both the HOMO and LUMO compared to the parent indole molecule. rsc.org

Density Functional Theory (DFT) calculations are commonly employed to determine the energies and spatial distributions of these frontier orbitals. nih.gov For this compound, the HOMO is anticipated to be distributed primarily over the indole ring, particularly the electron-rich pyrrole (B145914) moiety. Conversely, the LUMO is expected to be localized predominantly on the nitro group and the adjacent benzene (B151609) ring carbons, reflecting the strong electron-accepting nature of the NO₂ group. researchgate.net This separation of frontier orbitals has significant implications for the molecule's reactivity, suggesting that electrophilic attack would likely occur at the pyrrole ring, while nucleophilic attack would be directed towards the nitro-substituted benzene ring.

The HOMO-LUMO energy gap (ΔE) provides insight into the molecule's stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov Computational studies on related nitroaromatic compounds demonstrate that the nitro group effectively reduces the energy gap, which can enhance charge transfer interactions within the molecule. scirp.org

Table 1: Representative Calculated Quantum Chemical Parameters based on FMO Analysis

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape |

| Electrophilicity Index | ω | μ² / 2η | Propensity to accept electrons |

Note: The table presents the definitions of common quantum chemical parameters derived from HOMO and LUMO energies. Actual values for this compound would require specific DFT calculations.

Reaction Energy Profile and Transition State Calculations for Chemical Transformations

Computational chemistry is instrumental in mapping the pathways of chemical reactions by calculating reaction energy profiles. youtube.com This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS). wikipedia.orgbritannica.com A transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate. youtube.com

For this compound, theoretical calculations can be used to explore various potential chemical transformations. For instance, the reactivity of the indole ring towards further electrophilic substitution or the reactions involving the nitro group (e.g., reduction to an amino group) can be modeled. DFT calculations can elucidate the mechanism of such reactions, for example, by modeling the nitration of a fluoroindole precursor. Such calculations can predict the regioselectivity of the reaction by comparing the activation energies for attack at different positions on the indole ring. nih.gov

A possible reaction mechanism for the formation of a product from this compound would involve the calculation of a multi-step process. Computational chemists can model each step, locating the transition state that connects each intermediate. The resulting energy profile provides a comprehensive view of the reaction's thermodynamics (relative energies of reactants and products) and kinetics (activation energies). For example, in a proposed annulation reaction involving a 3-nitroindole, a computational model could favor a specific diastereomer by showing that the boat-like transition state leading to it is lower in energy than alternative pathways. researchgate.net

These theoretical investigations are invaluable for understanding reaction mechanisms, predicting the feasibility of new synthetic routes, and explaining experimentally observed product distributions without the need for extensive empirical screening.

Prediction of Spectroscopic Properties for Mechanistic Understanding (e.g., NMR Chemical Shifts, Vibrational Modes)

Theoretical calculations can accurately predict various spectroscopic properties, providing a powerful tool for structure elucidation and for understanding the relationship between structure and spectral features. Methods like DFT have become standard for predicting Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (Infrared and Raman) frequencies. researchgate.netresearchgate.net

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is particularly useful for complex substituted molecules like this compound. nih.gov Calculations can help assign specific peaks in an experimental spectrum to the correct nuclei in the molecule, which can be ambiguous otherwise. The process typically involves optimizing the molecular geometry and then calculating the NMR shielding tensors for each nucleus. faccts.de These absolute shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. faccts.de For fluorinated compounds, predicting ¹⁹F chemical shifts can be particularly insightful for probing the local electronic environment. nih.gov

Vibrational Modes: The simulation of IR and Raman spectra involves calculating the vibrational frequencies and their corresponding intensities. rsc.org These calculations help in the assignment of experimental vibrational bands to specific molecular motions (e.g., stretching, bending). For this compound, key vibrational modes would include the N-H stretch of the pyrrole ring, the symmetric and asymmetric stretches of the NO₂ group, and the C-F stretching vibration. Comparing the calculated spectrum with the experimental one can confirm the presence of these functional groups and validate the computed molecular structure. researchgate.net Theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indole N-H | 3300 - 3500 |

| Aromatic C-H Stretch | Indole Ring | 3000 - 3150 |

| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1570 |

| Symmetric NO₂ Stretch | Nitro Group | 1300 - 1370 |

| C-F Stretch | Aryl-Fluoride | 1200 - 1280 |

Note: This table shows typical ranges for the specified vibrational modes. Precise values for the target molecule would be obtained from specific quantum chemical calculations.

Non-Covalent Interaction (NCI) Analysis and Supramolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a complex network of non-covalent interactions (NCIs). Understanding these interactions is crucial for crystal engineering and predicting the physical properties of solid-state materials. Computational tools like Hirshfeld surface analysis and NCI analysis are used to visualize and quantify these weak interactions. rsc.orgnih.gov

For this compound, several types of non-covalent interactions are expected to play a significant role in its crystal packing:

Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor. It is highly likely to form strong N-H···O hydrogen bonds with the oxygen atoms of the nitro group of a neighboring molecule, leading to the formation of dimers or chains. rsc.org

π-π Stacking: The planar aromatic indole ring system can interact with adjacent rings through π-π stacking, contributing to the stability of the crystal lattice. semanticscholar.org

Other Weak Interactions: Weaker C-H···O and C-H···F hydrogen bonds, as well as potential halogen bonding involving the fluorine atom, may also be present. Interactions involving the nitro group, such as nitro···nitro and nitro···π contacts, can also be significant. rsc.org

Molecular Dynamics Simulations to Explore Dynamic Reactivity and Conformations

While quantum mechanics calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational changes, solvent effects, and interactions with other molecules on a timescale from picoseconds to microseconds. acs.org

For this compound, MD simulations could be used to study several aspects:

Conformational Dynamics: The orientation of the nitro group relative to the indole ring is not static. MD simulations can explore the rotational dynamics of the C-N bond and identify the most stable conformations in different environments (e.g., in vacuum vs. in an aqueous solution).

Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (like water), MD can reveal how the solvent organizes around the solute and how solvation affects its structure and dynamics. acs.org This is crucial for understanding its behavior in biological systems or in solution-phase reactions.

Interactions with Biomolecules: If this compound is being investigated as a potential drug candidate, MD simulations can model its interaction with a target protein. nih.gov These simulations can predict binding modes, estimate binding affinities, and provide a dynamic picture of how the ligand interacts with the active site residues, which is essential for rational drug design. nih.gov Reactive MD simulations can even be used to model chemical reactions, such as bond breaking and formation, in complex biological environments. mdpi.com

Rational Design and Prediction of Novel Reactions and Catalytic Systems

The ultimate goal of many computational studies is to move from understanding to prediction and design. indexcopernicus.com The insights gained from the analyses described in the previous sections can be harnessed for the rational design of new molecules or reactions. nih.govresearchgate.net

Design of Novel Molecules: By understanding the structure-activity relationships of substituted indoles, computational chemistry can guide the design of new derivatives with improved properties. For example, if this compound is a hit compound in a drug discovery screen, computational analysis of its HOMO-LUMO distribution and its binding mode (via docking and MD) can suggest modifications. New substituents could be proposed to enhance binding affinity, improve pharmacokinetic properties, or modulate electronic characteristics for a desired outcome. researchgate.net

Prediction of Novel Reactions: Theoretical calculations of reaction energy profiles can be used to screen for the feasibility of new, untested chemical transformations. By comparing the activation barriers for different potential reaction pathways, chemists can predict which reactions are most likely to succeed and under what conditions. This can accelerate the discovery of novel synthetic methodologies for functionalizing the indole core. umich.edu

Development of Catalytic Systems: Computational methods are increasingly used to design and optimize catalysts. If a particular transformation of this compound is desired, quantum chemical calculations can be used to model the reaction with different potential catalysts. This allows for the screening of catalysts in silico to identify candidates that lower the activation energy most effectively, guiding experimental efforts toward the most promising systems.

Advanced Analytical Methodologies for Characterization of 5 Fluoro 6 Nitro 1h Indole and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for probing the molecular structure of 5-fluoro-6-nitro-1H-indole. By interacting with molecules using various regions of the electromagnetic spectrum, these techniques provide a wealth of information regarding the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, allowing for the definitive assignment of its structure.

¹H NMR spectroscopy is used to identify the number and environment of hydrogen atoms in the molecule. For a this compound derivative, distinct signals would be expected for the indole (B1671886) N-H proton and the aromatic protons on the indole ring. The coupling patterns between adjacent protons (J-coupling) are crucial for determining their relative positions.

¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

Furthermore, ¹⁹F NMR is particularly valuable for fluorinated compounds. The ¹⁹F nucleus is 100% abundant and highly sensitive, providing a distinct signal for the fluorine atom at the C-5 position. The coupling between the fluorine atom and adjacent protons (¹H-¹⁹F coupling) provides definitive evidence for the regiochemical placement of the fluorine substituent. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish the complete connectivity of the molecule. In studies of various substituted indoles, NMR has been essential for confirming the final structure after synthesis. For instance, interactions of 5-nitroindole (B16589) derivatives with biological targets have been characterized using ¹H NMR, observing shifts in the imino and aromatic regions upon binding. researchgate.net

Table 1: Representative NMR Data for a Substituted this compound Derivative Note: Data is representative and may vary based on solvent and specific substitutions.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 11.5 - 12.0 | br s | - | N1-H |

| ¹H | 7.8 - 8.0 | d | J(H,F) = ~7-9 | H-4 |

| ¹H | 7.4 - 7.6 | s | - | H-7 |

| ¹H | 7.2 - 7.3 | t | J(H,H) = ~3 | H-2 |

| ¹H | 6.5 - 6.6 | t | J(H,H) = ~3 | H-3 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically within 5 ppm), HRMS allows for the unambiguous determination of the molecular formula of this compound and its derivatives. This is a critical step in confirming the identity of a newly synthesized compound.

In addition to providing the exact mass of the molecular ion, mass spectrometry can induce fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can provide valuable structural information. For this compound, characteristic fragmentation patterns would likely involve the loss of the nitro group (NO₂) or other small neutral molecules. Analysis of these fragments helps to confirm the presence of specific structural motifs within the molecule. researchgate.netresearchgate.net The mass spectra of fluorocarbons are often characterized by distinctive patterns that differ significantly from their hydrocarbon analogs. nist.gov

Table 2: HRMS Data and Fragmentation for this compound

| Ion | Calculated m/z | Observed m/z | Formula | Description |

|---|---|---|---|---|

| [M+H]⁺ | 181.0306 | 181.0304 | C₈H₆FN₂O₂ | Protonated Molecular Ion |

| [M-NO₂]⁺ | 135.0401 | 135.0399 | C₈H₅FN | Loss of nitro group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. edinst.comtriprinceton.org Both methods probe the vibrational energies of molecular bonds, but they operate on different principles. IR spectroscopy measures the absorption of infrared radiation by molecules, which occurs when there is a change in the dipole moment during a vibration. mt.com Raman spectroscopy measures the inelastic scattering of monochromatic light, which is active for vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa